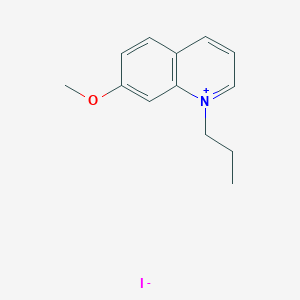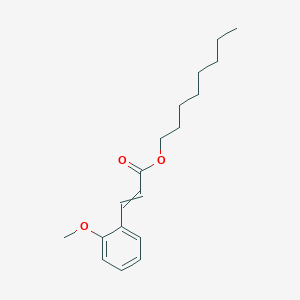
Octyl 3-(2-methoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 3-(2-methoxyphenyl)prop-2-enoate: is an organic compound with the molecular formula C18H26O3. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3-(2-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-methoxyphenyl)prop-2-enoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Octyl 3-(2-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl 3-(2-methoxyphenyl)prop-2-enoate is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways due to its ester functional group .
Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients .
Industry: It is used in the formulation of sunscreens and other personal care products due to its UV-absorbing properties .
Wirkmechanismus
The mechanism of action of Octyl 3-(2-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the release of active metabolites. The compound’s UV-absorbing properties are due to the conjugated double bonds and aromatic ring, which absorb UV radiation and dissipate it as heat .
Vergleich Mit ähnlichen Verbindungen
Octyl 4-methoxycinnamate: Similar in structure but with a different position of the methoxy group.
Octyl 2-cyano-3,3-diphenylprop-2-enoate: Contains a cyano group instead of a methoxy group.
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar ester but with a methyl group instead of an octyl group.
Uniqueness: Octyl 3-(2-methoxyphenyl)prop-2-enoate is unique due to its specific methoxy substitution pattern and octyl ester group, which confer distinct chemical and physical properties, making it suitable for specific applications in sunscreens and personal care products .
Eigenschaften
CAS-Nummer |
117172-48-2 |
|---|---|
Molekularformel |
C18H26O3 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
octyl 3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-10-15-21-18(19)14-13-16-11-8-9-12-17(16)20-2/h8-9,11-14H,3-7,10,15H2,1-2H3 |
InChI-Schlüssel |
IISAXLAWYUMIMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C=CC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)

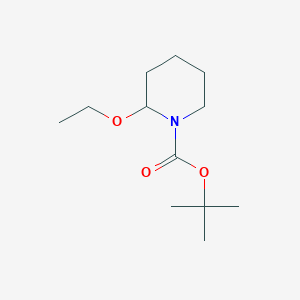
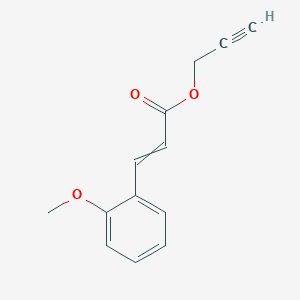
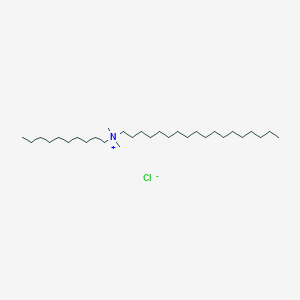
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
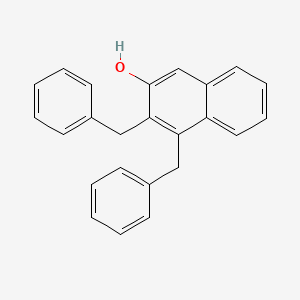
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)
